![molecular formula C10H19NO5 B2886481 2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2353803-17-3](/img/structure/B2886481.png)

2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butanoic acid, 2-hydroxy-3-methyl-, also known as 2-Hydroxy-3-methylbutanoic acid, is a compound with the molecular formula C5H10O3 . It has a molecular weight of 118.1311 .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Carboxylic acids, for example, can undergo reactions such as esterification and decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For example, 2-Hydroxy-2-methylpropiophenone, a similar compound, has a boiling point of 102-103 °C at 4 mmHg and a density of 1.077 g/mL at 25 °C .科学的研究の応用

Biocatalytic Transesterification Reactions

Biocatalytic transesterification reactions using acid anhydrides, including butanoic anhydride, have shown high selectivity and efficiency in the acylation and deacylation of benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate and its derivatives. This process yields monoacylated products with significant yields, demonstrating potential applications in selective organic synthesis and chemical modifications (Kumar et al., 2015).

Atmospheric Chemistry of Isoprene-Derived Compounds

Research into the tropospheric aqueous-phase oxidation of isoprene-derived dihydroxycarbonyl compounds, including 3,4-dihydroxy-2-butanone (DHBO) and 2,3-dihydroxy-2-methylpropanal (DHMP), has provided insights into their potential to form aqueous secondary organic aerosols (aqSOA). These compounds undergo radical-driven oxidation, producing various short-chain carbonyls and carboxylic acids, contributing to the aqSOA formation in the atmosphere (Otto et al., 2017).

Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids

The synthesis and evaluation of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids have demonstrated significant anti-inflammatory activity comparable to ibuprofen, a standard non-steroidal anti-inflammatory drug (NSAID). These findings suggest the therapeutic potential of β-hydroxy-β-arylpropanoic acids in the development of new anti-inflammatory agents (Dilber et al., 2008).

Synthesis of Glufosinate

Glufosinate, an important agrochemical, has been synthesized through hydroformylation-amidocarbonylation of 2-chloroethyl methylvinylphosphinate. This method demonstrates a practical approach to the synthesis of biologically active compounds and highlights the versatility of organophosphorus chemistry in synthetic applications (Sakakura et al., 1991).

特性

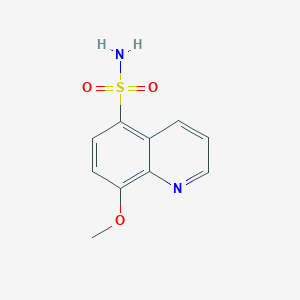

IUPAC Name |

2-hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(15)11-10(4,5)6(12)7(13)14/h6,12H,1-5H3,(H,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGLHRLKVIDFAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2886398.png)

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)

![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)

![Ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2886406.png)

![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)

![tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B2886409.png)

![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2886413.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2886417.png)

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2886421.png)